Doxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acids.

Synonyms

Canonical SMILES

Nausea and Vomiting of Pregnancy (NVP):

Doxylamine, often combined with pyridoxine (vitamin B6), is a widely used first-line treatment for NVP. Studies have shown its effectiveness in reducing nausea and vomiting symptoms in pregnant women [, ]. A large review of over 200,000 pregnancies found no increased risk of birth defects associated with doxylamine and pyridoxine use compared to unexposed pregnancies []. This research highlights its potential as a safe and effective option for managing NVP.

Allergic Rhinitis:

Doxylamine's antihistamine properties make it useful in treating allergic rhinitis symptoms like sneezing, runny nose, and watery eyes []. Studies have compared its efficacy to other antihistamines, with some showing similar effectiveness for short-term relief []. However, doxylamine's sedative side effects can be a disadvantage compared to newer, less sedating antihistamines.

Insomnia:

Doxylamine's sedative effect has led to its investigation as a sleep aid for short-term insomnia. Research suggests it can improve sleep quality and reduce sleep onset latency (time to fall asleep) []. However, a large review found its effectiveness to be moderate compared to other sleep medications, and its use is generally recommended for short-term relief only due to potential dependence and side effects [].

Doxylamine is a first-generation antihistamine primarily used for its sedative and antiallergic properties. Its chemical formula is , and it is known for its ability to cross the blood-brain barrier, leading to central nervous system effects such as drowsiness. Doxylamine functions primarily as an antagonist of the histamine H1 receptor, which accounts for its antihistaminic effects, while also exhibiting significant anticholinergic properties that can lead to side effects like dry mouth and blurred vision .

Doxylamine's primary mechanism of action involves antagonizing histamine receptors, particularly H1 receptors []. Histamine is a chemical released by the body during allergic reactions, causing symptoms like runny nose, itchy eyes, and sneezing. By blocking these receptors, doxylamine prevents histamine from exerting its effects []. Additionally, doxylamine's sedative properties are believed to be caused by its interaction with other neurotransmitters in the brain, although the exact mechanisms are still under investigation.

The biological activity of doxylamine is characterized by its antagonistic effects on the histamine H1 receptor, which mitigates allergic responses such as sneezing and itching. Additionally, its anticholinergic activity can lead to sedation and reduced gastrointestinal motility. Doxylamine has been noted for its effectiveness in treating insomnia due to its sedative properties .

Pharmacokinetics- Bioavailability: Approximately 24.7% for oral administration.

- Half-life: Ranges from 10 to 12 hours.

- Metabolism: Predominantly hepatic.

- Elimination: 60% via urine and 40% via feces .

Doxylamine can be synthesized through several methods, including:

- Refluxing Methylphenyl-2-pyridylcarbinol: This involves converting it into its sodium alcoholate and then reacting it with 2-(N,N-dimethylamino)ethyl chloride in solvents like toluene or xylene.

- Formation of Succinic Acid Salt: Doxylamine is reacted with an equimolar quantity of succinic acid in warm acetone to form doxylamine succinate, which is commonly used in pharmaceutical formulations .

Doxylamine has several applications:

- Antihistamine: Used for treating allergy symptoms such as sneezing, runny nose, and itching.

- Sedative: Commonly employed as a sleep aid due to its sedative effects.

- Nausea Treatment: Sometimes used in combination with pyridoxine for treating nausea during pregnancy .

Doxylamine interacts with various receptors beyond the histamine H1 receptor:

Potential Drug Interactions

Caution is advised when co-administering doxylamine with other central nervous system depressants or medications that affect liver enzymes due to potential additive sedative effects or altered metabolism .

Doxylamine belongs to the ethanolamine class of antihistamines. Here are some similar compounds:

| Compound Name | Chemical Formula | Main Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | C_{17}H_{21}N}O | Allergy relief & sleep aid | More potent sedative; higher risk of paradoxical excitement in children |

| Dimenhydrinate | C_{24}H_{34}ClN_{3}O | Motion sickness treatment | Combination of diphenhydramine and 8-chlorotheophylline for antiemetic properties |

| Clemastine | C_{21}H_{25}N_{3}O | Allergy relief | Longer duration of action; less sedation compared to doxylamine |

| Bromodiphenhydramine | C_{19}H_{22}BrN | Allergy relief | Anticholinergic properties; used for cold symptoms |

Doxylamine's unique combination of sedative and anticholinergic properties distinguishes it from these other compounds. Its effectiveness as a sleep aid makes it particularly valuable in clinical settings where managing insomnia is necessary .

Crystallographic and Solid-State Characterization

Doxylamine exhibits complex crystallographic behavior with multiple polymorphic forms reported in the literature [13]. The compound crystallizes in different forms depending on preparation conditions and the presence of co-formers or solvents [13]. Crystallographic studies have revealed that doxylamine succinate, the most commonly studied salt form, demonstrates polymorphic characteristics with distinct crystal structures [13].

X-ray powder diffraction analysis has been employed to characterize the solid-state properties of doxylamine in various formulations [26]. The compound shows characteristic diffraction patterns that can be used to identify different crystalline phases and monitor phase transformations [26]. Studies indicate that doxylamine can exist in both crystalline and amorphous states, with the physical state significantly influenced by processing conditions such as spray drying [26].

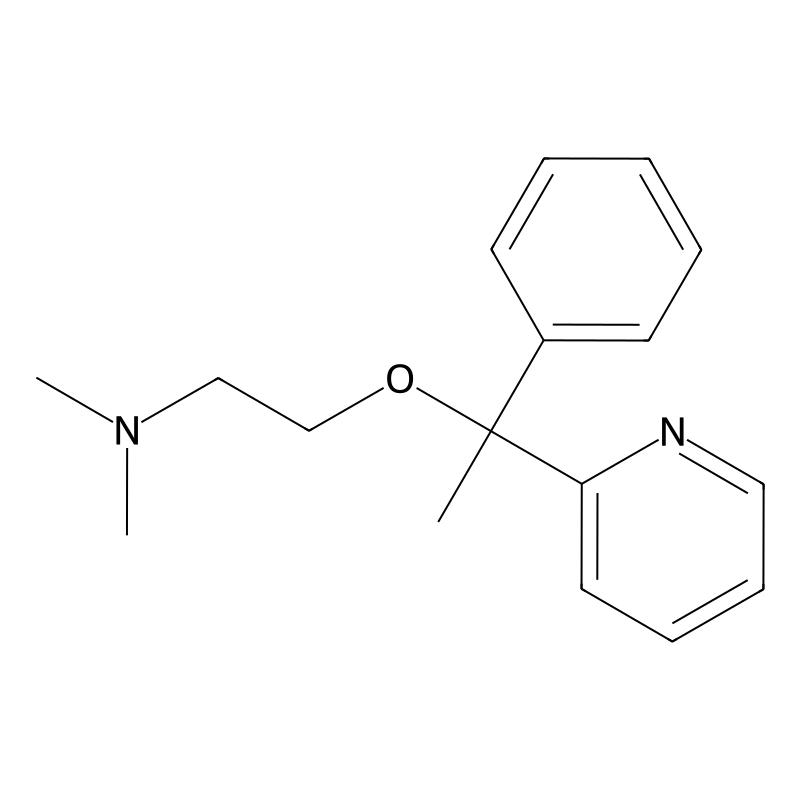

The molecular structure of doxylamine features a tertiary amine functionality connected through an ether linkage to a benzyl group substituted with a pyridine ring [1]. This structural arrangement contributes to the compound's ability to form hydrogen bonds and influences its solid-state packing arrangements [16]. Nuclear magnetic resonance studies have demonstrated that the compound exhibits dynamic structural behavior in solution, with different protonation states affecting its conformational preferences [16].

Solubility Profile in Polar and Nonpolar Solvents

Doxylamine exhibits markedly different solubility characteristics depending on its chemical form and the solvent system employed [3] [4]. The free base form demonstrates limited aqueous solubility at approximately 0.541 milligrams per milliliter, while the succinate salt shows significantly enhanced water solubility at 1 gram per milliliter [3].

| Solvent | Solubility | Chemical Form |

|---|---|---|

| Water | 0.541 mg/mL | Free base [3] |

| Water | 1 g/mL | Succinate salt [3] |

| Acetonitrile | Slightly soluble | Free base [4] |

| Chloroform | Slightly soluble | Free base [4] |

| Methanol | Slightly soluble | Free base [4] |

| Ethanol | ~5 mg/mL | Succinate derivative [6] |

| Dimethyl sulfoxide | ~3 mg/mL | Succinate derivative [6] |

| Dimethyl formamide | ~10 mg/mL | Succinate derivative [6] |

The partition coefficient (logarithm of partition coefficient) values range from 2.5 to 2.96, indicating moderate lipophilicity [3] [4]. This lipophilic character contributes to the compound's limited solubility in highly polar solvents while maintaining reasonable solubility in moderately polar organic solvents [4]. The enhanced solubility of the succinate salt form compared to the free base demonstrates the significant impact of salt formation on dissolution characteristics [3].

Thermal Stability: Melting and Boiling Points

Thermal analysis of doxylamine reveals specific melting and boiling point characteristics that are essential for understanding its stability profile [4] [22]. The compound exhibits a melting point of 25 degrees Celsius, classifying it as a low-melting solid that transitions to liquid state at ambient temperatures [4] [22].

| Thermal Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 25°C | Standard atmospheric pressure [4] |

| Boiling Point | 137-141°C | 0.5 mmHg pressure [4] [22] |

| Decomposition Temperature | Not determined | - |

| Flash Point | 174.5°C | Standard conditions [22] |

The boiling point ranges from 137 to 141 degrees Celsius under reduced pressure conditions of 0.5 millimeters of mercury [4] [22]. This relatively low boiling point under reduced pressure conditions indicates moderate thermal stability and suggests that the compound can be purified through distillation techniques under appropriate conditions [4].

Doxylamine demonstrates temperature sensitivity, requiring storage under controlled conditions at minus 20 degrees Celsius to maintain stability [4]. Thermal gravimetric analysis and differential scanning calorimetry studies would provide additional insights into the thermal behavior, though specific decomposition temperatures have not been extensively reported in the literature [7].

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Ultraviolet-Visible Spectroscopy

Doxylamine exhibits characteristic ultraviolet-visible absorption properties with maximum absorption occurring at 260 nanometers when dissolved in distilled water [18] [19]. This absorption maximum serves as the basis for quantitative spectrophotometric analysis methods [18]. The compound demonstrates linear absorption behavior in the concentration range of 10 to 60 micrograms per milliliter, making ultraviolet-visible spectroscopy suitable for analytical applications [19].

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns for doxylamine [1] [20]. Under electrospray ionization conditions in positive mode, the compound produces a molecular ion peak at mass-to-charge ratio 271.1804 corresponding to the protonated molecular ion [1]. The base peak appears at mass-to-charge ratio 182.0964, representing a major fragmentation pathway [1] [20]. Additional fragment ions are observed at mass-to-charge ratios 90.0913 and 167.0725, providing structural confirmation [1].

Infrared Spectroscopy

Attenuated total reflectance infrared spectroscopy has been employed to characterize doxylamine [15]. The infrared spectrum exhibits characteristic absorption bands corresponding to carbon-hydrogen and nitrogen-hydrogen stretching vibrations [15]. Specific vibrational frequencies provide fingerprint identification for the compound and can be used to monitor chemical interactions in formulations [26].

Nuclear Magnetic Resonance Spectroscopy

Comprehensive nuclear magnetic resonance studies have been conducted on doxylamine and its succinate salt [16] [34]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for different proton environments within the molecule [34]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [16] [34].

Dynamic nuclear magnetic resonance studies at variable temperatures have demonstrated protonation behavior and conformational flexibility of doxylamine succinate in solution [16]. Two-dimensional correlation experiments, including double quantum filtered correlation spectroscopy and rotating frame nuclear Overhauser effect spectroscopy, have been employed to elucidate structural details and intermolecular interactions [16].

Chromatographic Behavior (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography

Doxylamine demonstrates well-defined chromatographic behavior under various high-performance liquid chromatography conditions [10] [17] [29] [30]. Reversed-phase chromatography systems commonly employ carbon-18 stationary phases with retention times ranging from 3.959 to 7.72 minutes depending on mobile phase composition and flow conditions [17] [29].

| Chromatographic Method | Retention Time (minutes) | Detection Wavelength (nm) | Mobile Phase System |

|---|---|---|---|

| Reversed-phase high-performance liquid chromatography | 5.83 | 250 | Not specified [29] |

| Ion-pair reversed-phase high-performance liquid chromatography | 7.32 | 263 | Water:methanol (60:40) with heptanesulfonic acid [30] |

| Reversed-phase high-performance liquid chromatography | 3.959 | 254 | Ethanol:phosphate buffer (10:90) [17] |

Normal-phase chromatography has also been employed for doxylamine analysis, with detection typically performed at 254 nanometers [10]. Ion-pair chromatography using heptanesulfonic acid as the pairing reagent provides enhanced separation with retention times of approximately 7.32 minutes [30].

Gas Chromatography-Mass Spectrometry

Gas chromatographic analysis of doxylamine requires specific temperature programming conditions due to the compound's thermal properties [11] [31]. Under optimized conditions using a temperature program from 70 to 320 degrees Celsius, doxylamine exhibits a retention time of 14.53 minutes [31].

The gas chromatography-mass spectrometry method employs dual-column systems with helium as the carrier gas [31]. Detection limits of approximately 5 nanograms per milliliter have been achieved using nitrogen-phosphorus detection systems [11]. Mass spectrometric detection provides additional selectivity and structural confirmation through characteristic fragmentation patterns [11] [31].

Traditional Grignard Reagent-Based Synthesis

The traditional synthesis of doxylamine relies fundamentally on the Grignard reaction, representing the most widely employed industrial approach for manufacturing this antihistamine compound [1] [2] [3]. This methodology involves a carefully orchestrated three-step synthesis pathway that begins with the formation of a Grignard reagent followed by subsequent transformations to yield the final doxylamine succinate product.

The initial step involves the preparation of phenylmagnesium bromide through the reaction of bromobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran [1] [3]. This Grignard reagent subsequently reacts with 2-acetylpyridine under strictly controlled conditions to generate 2-pyridylphenylmethylcarbinol [2] [4]. The reaction requires maintenance of low temperatures, typically between -65°C and -55°C, with careful dropwise addition of reactants over several hours to ensure complete conversion and minimize side reactions [1].

Alternative approaches utilize iodobenzene instead of bromobenzene for Grignard reagent formation, offering improved reactivity in certain solvent systems [5]. The choice of halide can significantly impact reaction efficiency and yield, with iodobenzene generally providing faster reaction rates but at higher material costs [6].

The second transformation involves the conversion of 2-pyridylphenylmethylcarbinol to doxylamine through nucleophilic substitution with 2-dimethylaminoethyl chloride [3] [7]. This reaction typically employs sodium amide or potassium hydroxide as the base in toluene or similar organic solvents [3] [8]. The reaction conditions must be carefully optimized to prevent decomposition of the sensitive tertiary alcohol intermediate while ensuring complete conversion to the desired ether linkage.

Process optimization studies have demonstrated that reaction yields can range from 67% to 95% depending on the specific conditions employed [9] [10]. Critical parameters include temperature control, solvent selection, and the order of reagent addition [3]. The use of toluene as the reaction medium has been shown to provide superior yields compared to other organic solvents, likely due to its optimal solvation properties for the reaction intermediates [10] [11].

Chiral Resolution and Enantioselective Synthesis

The stereochemical complexity of doxylamine, containing one chiral center, necessitates specialized approaches for the preparation of enantiomerically pure compounds [12] [13]. Traditional synthetic routes produce racemic mixtures, but the growing recognition that individual enantiomers may exhibit different pharmacological profiles has driven development of enantioselective methodologies [12].

Chiral resolution of racemic doxylamine has been successfully achieved through diastereomeric salt formation using L(+)-tartaric acid as the resolving agent [12]. This method involves dissolution of racemic doxylamine in methanol followed by treatment with L(+)-tartaric acid and subsequent crystallization from acetone-water mixtures [12]. The resulting diastereomeric salts exhibit different solubilities, enabling separation through fractional crystallization [12].

The resolution process requires careful optimization of crystallization conditions, including solvent composition, temperature, and seeding procedures [12]. Studies have demonstrated that R(+)-doxylamine succinate exhibits superior antihistaminic activity (95.83%) compared to the racemic mixture (91.66%) and the S(-)-isomer (87.5%) [12]. This significant difference in biological activity underscores the importance of stereochemical control in doxylamine synthesis.

Advanced chiral synthetic approaches have employed optically active diols derived from novel chiral auxiliaries [9]. These methodologies achieve superior enantiomeric excess compared to traditional Sharpless asymmetric dihydroxylation methods, with reported yields of 67% for enantiopure products [9]. The development of these enantioselective routes represents a significant advancement in the field, potentially enabling more targeted therapeutic applications.

Analytical characterization of enantiomeric purity employs chiral high-performance liquid chromatography using specialized stationary phases [13]. Optical rotation measurements and nuclear magnetic resonance spectroscopy with chiral derivatizing agents provide additional confirmation of stereochemical integrity [13]. These analytical methods are essential for ensuring compliance with regulatory requirements for single-enantiomer pharmaceuticals.

Optimization of Salt Formation (Succinate Derivative)

The formation of doxylamine succinate represents a critical step in the synthetic process, as the succinate salt provides enhanced stability, solubility, and bioavailability compared to the free base [14] [15]. The salt formation process involves the controlled reaction of doxylamine free base with succinic acid in appropriate organic solvents [1] [2].

Acetone has emerged as the preferred solvent for succinate salt formation due to its favorable solubility characteristics for both reactants and the resulting salt [1] [3]. The process typically involves dissolving doxylamine free base in acetone followed by addition of an equimolar quantity of succinic acid with stirring at ambient temperature [16] [17]. Crystallization of the succinate salt occurs spontaneously or can be induced through controlled cooling or solvent evaporation [18].

Process optimization studies have focused on achieving pharmaceutical-grade purity levels exceeding 99.5% [3] [7]. Critical parameters include solvent selection, stoichiometric ratios, crystallization temperature, and agitation conditions [18]. Alternative solvents such as ethanol and isopropanol have been evaluated, but acetone consistently provides superior crystal morphology and purity [18].

The physical properties of doxylamine succinate, including its melting point (102-103°C), solubility characteristics, and crystal form, are significantly influenced by the salt formation conditions [10] [11]. The succinate salt exhibits excellent water solubility (approximately 1 g/mL at 25°C) and stability under normal storage conditions [15].

Industrial scale-up of the salt formation process requires careful attention to heat and mass transfer considerations [19] [20]. The exothermic nature of the acid-base reaction necessitates adequate cooling capacity to maintain temperature control [18]. Continuous processing approaches have been investigated as alternatives to traditional batch operations, offering potential advantages in terms of product consistency and manufacturing efficiency [18].

Green Chemistry Approaches and Solvent Selection

Environmental considerations have increasingly influenced the development of sustainable synthetic methodologies for doxylamine production [21] [22]. Green chemistry principles emphasize the reduction of hazardous waste, energy consumption, and environmental impact while maintaining synthetic efficiency and product quality [22] [23].

Solvent selection represents a primary focus area for green chemistry implementation in doxylamine synthesis [21]. Traditional synthetic routes employ chlorinated solvents and anhydrous ethers that pose environmental and safety concerns [21]. Alternative solvent systems have been developed using ethanol-chloroform mixtures, which reduce the overall environmental impact while maintaining reaction efficiency [21].

Water-based reaction systems have been explored for certain synthetic transformations, although the sensitivity of Grignard reagents to moisture limits their applicability in the initial synthetic steps [22]. Supercritical carbon dioxide has been investigated as an alternative extraction medium for product purification, offering advantages in terms of selectivity and environmental compatibility [22].

Continuous extraction and solvent recycling methodologies have been implemented to minimize waste generation [21]. These approaches utilize closed-loop systems that recover and reuse solvents, significantly reducing the overall environmental footprint of the manufacturing process [21]. Process analytical technology enables real-time monitoring of solvent composition and quality, ensuring consistent recycling performance [21].

Microwave-assisted synthesis has been evaluated as an energy-efficient alternative to conventional heating methods [22]. This approach can reduce reaction times and energy consumption while potentially improving reaction selectivity [22]. However, the scalability of microwave-assisted processes for industrial production remains a subject of ongoing investigation [22].

Catalytic approaches offer potential advantages in terms of atom economy and reaction efficiency [22]. The development of recyclable catalytic systems could further enhance the sustainability of doxylamine synthesis while reducing overall production costs [22].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of doxylamine presents numerous technical, economic, and regulatory challenges that must be systematically addressed [19] [24] [25]. These challenges encompass aspects of process scalability, quality control, cost management, and regulatory compliance that are critical for successful commercialization.

Regulatory compliance represents one of the most significant challenges in industrial doxylamine production [24] [25]. The pharmaceutical industry operates under stringent regulatory frameworks established by agencies such as the Food and Drug Administration, requiring comprehensive documentation of manufacturing processes, quality control procedures, and product specifications [26] [27]. Changes in regulatory requirements can necessitate costly modifications to existing manufacturing infrastructure and procedures [25].

Quality control standards for pharmaceutical-grade doxylamine succinate require maintenance of purity levels exceeding 99.5%, which presents significant technical challenges at industrial scale [3] [7]. The complexity of achieving consistent product quality across large production batches necessitates sophisticated analytical capabilities and process control systems [24]. Impurity profiles must be carefully monitored and controlled to meet regulatory specifications [28].

Cost management represents a critical challenge in industrial production, with rising raw material costs, energy expenses, and manufacturing overhead significantly impacting product economics [24] [25]. The pharmaceutical industry faces pressure to maintain competitive pricing while investing in advanced manufacturing technologies and quality systems [29]. Generic competition further intensifies cost pressures, particularly following patent expiration [25] [29].

Supply chain management poses ongoing challenges related to raw material availability, vendor qualification, and logistics coordination [24]. The global nature of pharmaceutical supply chains introduces additional complexity related to international trade regulations, currency fluctuations, and geopolitical considerations [30]. Disruptions to supply chains can significantly impact production schedules and costs [24].

Environmental compliance and sustainability requirements continue to evolve, necessitating ongoing investment in waste reduction technologies and green chemistry implementations [22] [23]. Industrial facilities must balance environmental performance with production efficiency and cost considerations [21]. The development of sustainable manufacturing processes represents both a challenge and an opportunity for competitive differentiation [22].

Market dynamics in the doxylamine industry are characterized by intense competition from generic manufacturers and evolving regulatory landscapes [24] [25]. The global doxylamine market, valued at approximately 3.48 billion USD in 2023, is projected to grow at a compound annual growth rate of 2.91% through 2032 [24]. However, this growth occurs in the context of increasing competitive pressures and regulatory scrutiny [24] [25].

Manufacturing facilities must maintain compliance with good manufacturing practice standards while continuously improving operational efficiency [17]. The implementation of process analytical technology and quality by design principles offers potential solutions for enhancing manufacturing performance while reducing costs [22]. However, these technologies require significant capital investment and technical expertise [24].

Purity

Quantity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

137-141 °C @ 0.5 MM HG

Heavy Atom Count

LogP

2.151

Appearance

Melting Point

CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

ANTIHISTAMINIC AGENT PROBABLY EFFECTIVE FOR SYMPTOMATIC TREATMENT OF... ALLERGIC RHINITIS, VASOMOTOR RHINITIS, ALLERGIC CONJUNCTIVITIS DUE TO INHALANT ALLERGENS & FOODS, MILD, UNCOMPLICATED ALLERGIC SKIN MANIFESTATIONS OF URTICARIA & ANGIOEDEMA, AMELIORATION & PREVENTION OF...REACTIONS TO BLOOD OR PLASMA... /SUCCINATE/

VET USE: AS ARE OTHER ANTIHISTAMINES IN STOMATITIS, LAMINITIS, URTICARIA, RESPIRATORY DISORDERS, BLOAT, & INDIGESTION IN CATTLE; IN URTICARIA & LAMINITIS IN HORSES; IN DERMATITIS, URTICARIA, MOTION SICKNESS, & IN PREVENTION OF DEPIGMENTATION IN BLUE NOSED DOGS. /SUCCINATE/

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/

For more Therapeutic Uses (Complete) data for DOXYLAMINE (9 total), please visit the HSDB record page.

Pharmacology

Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AA - Aminoalkyl ethers

R06AA09 - Doxylamine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

562-10-7

Absorption Distribution and Excretion

H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/

The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/

Elimination and metabolic profiles of the glucuronide products of doxylamine and its N-demethylated metabolites were determined after the oral admin of (14)C-doxylamine succinate (13.3 and 133 mg/kg doses) to male and female Fischer 344 rats. The cumulative urinary and fecal eliminations of these conjugated doxylamine metaboites at the 13.3 mg/kg dose were 44.4 + or - 4.2% and 47.3 + or - 8.1% of the total recoverd dose for male and female rats, respectively. The cumulative urinary and fecal eliminations of conjugated doxylamine metabolites at the 133 mg/kg dose were 55.2 + or - 2.6% and 47.9 + or - 2.5% of the total recovered dose for male and female rats, respectively. The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.

The elimination of doxylamine and metabolites was determined after iv admin of (14)C-doxylamine succinate at 0.7 and 13.3 mg/kg to the adult female rhesus monkey. Although the total recovery of radioactivity was the same for the low- and high-dose studies (90.2%), the rate of plasma elimination of doxylamine and its demethylated metabolite (desmethyldoxylamine) was slower for the high dose group. The 24 hr urinary excretion of doxylamine metabolites, desmethyl- and didesmethyldoxylamine, was significantly incr and the polar doxylamine metabolites were significantly decr as the iv doxylamine succinate dose was incr. The plasma elimination of GC-detected doxylamine was determined after po admin of Bendectin (doxylamine succinate and pyridoxine hydrochloride) /also contains dicyclomine hydrochloride/ at 7, 13.3, and 27 mg/kg to adult female rhesus monkeys. As the dose incr, the clearance of doxylamine decr. A statistically evaluated fit of the po data to a single-compartment, parallel first-order elimination model and a single-compartment, parallel first- and second-order (Michaelis-Menten) elimination model indicated that the more complex model containing the second-order process was most consistent with the observed elimination data. /Doxylamine succinate/

Metabolism Metabolites

The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.

Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. ... In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine ... is also reported.

Hepatic. Half Life: 10 hours

Wikipedia

Clobazam

Drug Warnings

VET: USE OF ANTIHISTAMINES IN STOMATITIS, GANGRENOUS MASTITIS, METRITIS, & TOXIC ENGORGEMENTS HAVE BEEN QUESTIONED. /SUCCINATE/

Like other antihistamines, doxylamine should not be used in premature or full-term neonates. Safety and efficacy of doxylamine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because doxylamine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician. As an antihistamine, doxylamine should be used in children 2 to younger than 6 years of age only under the direction of a physician; use of the drug in children younger than 2 years of age is not recommended.

Because of the potential for serious adverse reactions to antihistamines in nursing infants, a decision should be made whether to discontinue nursing or doxylamine, taking into account the importance of the drug to the woman.

For more Drug Warnings (Complete) data for DOXYLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

The drug has an elimination half-life of about 10 hours in healthy adults.

Use Classification

Methods of Manufacturing

2-Acetylpyridine + phenylmagnesium bromide + 2-dimethylaminoethyl chloride hydrochloride (Grignard reaction/ether formation)

Pyridine + acetophenone + 2-diethylaminoethyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/ether formation)

General Manufacturing Information

Analytic Laboratory Methods

Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. TSP/tandem mass spectrometry (TSP/MS/MS) of the (M + H) + ions provided fragment ions characteristic of these metabolites. In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine, N-desmethylpyrilamine and O-dealkylated pyrilamine is also reported. A fragmentation pathway for analysis by MS/MS of pyrilamine and its metabolites is also proposed. The results demonstrate the utility of TSP/MS for biologically derived metabolites of pyrilamine and doxylamine.

... GC methods using a rubidium-sensitized nitrogen detector were developed for analysis of doxylamine succinate in animal feed, human urine, and wastewater at levels as low as 1 ppm, 100 ppb, and 100 ppb, respectively. Sample extracts were cleaned up by liquid-liquid partitioning, followed by additional cleanup on a column of silica gel. Data are presented concerning the stability of the drug in animal feed, extraction efficiencies, and the use of the silica gel cleanup column to separate the caffeine interference from doxylamine in extracts of human urine. Partition values and ancillary data concerning analysis of the drug in feed, by HPLC at levels as low as 10 ppm are also reported.

Clinical Laboratory Methods

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for DOXYLAMINE (7 total), please visit the HSDB record page.

Dates

Confusion about doxylamine safety in pregnancy

Debra S Kennedy, Ronald P BatagolPMID: 33629372 DOI: 10.5694/mja2.50969

Abstract

Protection Versus Progress: The Challenge of Research on Cannabis Use During Pregnancy

Katherine E MacDuffie, Natalia M Kleinhans, Kaeley Stout, Benjamin S WilfondPMID: 32737240 DOI: 10.1542/peds.2020-0818R

Abstract

A central tension in pediatric research ethics arises from our desire to protect children from harm while also allowing progress toward discoveries that could improve child health. A prime example of this tension is research on a controversial yet increasingly common practice: the use of cannabis by women to treat nausea and vomiting of pregnancy. Studies of cannabis use in pregnancy face a combination of ethical hurdles because of the inclusion of pregnant women and involvement of a schedule I controlled substance. Given the growing need for research on the safety and efficacy of cannabis for nausea and vomiting of pregnancy, we reflect on the multiple historical contexts that have contributed to the challenge of studying cannabis use during pregnancy and make a case for the ethical rationale for such research.Unravelling metabolism and microbial community of a phytobed co-planted with Typha angustifolia and Ipomoea aquatica for biodegradation of doxylamine from wastewater

Jiu-Qiang Xiong, Pengfei Cui, Shaoguo Ru, Sanjay P Govindwar, Mayur B Kurade, Min Jang, Sang-Hyoun Kim, Byong-Hun JeonPMID: 32659588 DOI: 10.1016/j.jhazmat.2020.123404

Abstract

Pharmaceutical contaminants in environment induce unexpected effects on ecological systems and human; thus, development of efficient technologies for their removal is immensely necessary. In this study, biodegradation and metabolic fate of a frequently found pharmaceutical contaminant, doxylamine by Typha angustifolia and Ipomoea aquatica was investigated. Microbial community of the plant rhizosphere has been identified to understand the important roles of the functional microbes. The plants reduced 48-80.5 % of doxylamine through hydrolysis/dehydroxylation and carbonylation/decarbonylation. A constructed phytobed co-planted with T. angustifolia and I. aquatica removed 77.3 %, 100 %, 83.67 %, and 61.13 % of chemical oxygen demand, total nitrogen, total phosphorus, and doxylamine respectively from real wastewater. High-throughput sequencing of soil and rhizosphere indicated that the phyla Proteobacteria, Bacteroidetes, Firmicutes, Planctomycetes, Actinobacteria, and Cyanobacteria dominated the microbial communities of the phytobed. Current study has demonstrated the applicability of the developed phytobeds for the treatment of doxylamine from municipal wastewater and provide a comprehensive understanding of its metabolism through plant and its rhizospheric microbial communities.The CD45dim/CD123bright/HLADRneg BAT in the Anti-histamine Drug Allergy

Salvatore Chirumbolo, Geir BjorklundPMID: 32372634 DOI: 10.18502/ijaai.v19i2.2774

Abstract

No Abstract.Nausea and vomiting of pregnancy and hyperemesis gravidarum

Marlena S Fejzo, Jone Trovik, Iris J Grooten, Kannan Sridharan, Tessa J Roseboom, Åse Vikanes, Rebecca C Painter, Patrick M MullinPMID: 31515515 DOI: 10.1038/s41572-019-0110-3

Abstract

Nausea and vomiting of pregnancy (NVP) is a common condition that affects as many as 70% of pregnant women. Although no consensus definition is available for hyperemesis gravidarum (HG), it is typically viewed as the severe form of NVP and has been reported to occur in 0.3-10.8% of pregnant women. HG can be associated with poor maternal, fetal and child outcomes. The majority of women with NVP can be managed with dietary and lifestyle changes, but more than one-third of patients experience clinically relevant symptoms that may require fluid and vitamin supplementation and/or antiemetic therapy such as, for example, combined doxylamine/pyridoxine, which is not teratogenic and may be effective in treating NVP. Ondansetron is commonly used to treat HG, but studies are urgently needed to determine whether it is safer and more effective than using first-line antiemetics. Thiamine (vitamin B1) should be introduced following protocols to prevent refeeding syndrome and Wernicke encephalopathy. Recent advances in the genetic study of NVP and HG suggest a placental component to the aetiology by implicating common variants in genes encoding placental proteins (namely GDF15 and IGFBP7) and hormone receptors (namely GFRAL and PGR). New studies on aetiology, diagnosis, management and treatment are under way. In the next decade, progress in these areas may improve maternal quality of life and limit the adverse outcomes associated with HG.[Modern concepts about insomnia in mental disorders: clinical aspects]

B A Volel, D S Petelin, M G PoluektovPMID: 31317917 DOI: 10.17116/jnevro201911904263

Abstract

Insomnia is one of the most common symptoms of mental pathology (affective, anxious, hypochondriac, asthenic, psychotic) and reveals a number of characteristic features depending on the structure of the mental disorder. Psychopharmacotherapy for insomnia in mental disorders is an important aspect of patient supervision. Doxylamine (donormil) is one of the promising drugs for the correction of insomnia, both in combination with other psychotropic drugs and in monotherapy.[The interesting anti-H1 effects in maintenance insomnia: A reflection on the comparative advantages of doxylamine and doxepin]

G Dupuis, J-M VaugeoisPMID: 30879783 DOI: 10.1016/j.encep.2019.01.006

Abstract

Doxylamine (Donormyl®, Lidene®, Generics) is commonly proposed by pharmacists as a sleeping pill which does not require a prescription. In France, today it is only prescribed for occasional insomnia in adults. In light of knowledge about the role of the histamine H1 inverse agonist drugs in the treatment of insomnia, and specifically the low dose doxepin (3 mg and 6 mg) marketed in the US and Canada (Silenor®), we suggest that the use of doxylamine may be appropriate for treating insomnia in the last third of the night. Better information to the pharmacist on the prescription of this anti-H1 hypnotic would be beneficial to the patient.Doxylamine/pyridoxine for nausea and vomiting in pregnancy

PMID: 30705026 DOI: 10.1136/dtb.2018.000053

Abstract

Doxylamine succinate overdose: Slurred speech and visual hallucination

Okşan Derinöz-GüleryüzPMID: 30859772 DOI: 10.24953/turkjped.2018.04.015

Abstract

Derinöz-Güleryüz O. Doxylamine succinate overdose: Slurred speech and visual hallucination. Turk J Pediatr 2018; 60: 439-442. Doxylamine succinate is a commonly used antihistamine for respiratory allergies including allergic rhinitis as well as for the management of insomnia. As it is available over-the-counter like other nonprescription antihistamines and sleep aids, there is a risk of overdose. It is believed that doxylamine succinate has both peripheral and central activity with its anticholinergic properties. Delirium, seizures, and coma are among the central adverse effects that are rare. This case was presented since it is the first case in the literature who developed slurred speech and visual hallucination after high dose doxylamine succinate use and received antidotal therapy for anticholinergic side effects.New evidence for concern over the risk of birth defects from medications for nausea and vomitting of pregnancy

Anick Bérard, Odile Sheehy, Jessica Gorgui, Jin-Ping Zhao, Cristiano Soares de Moura, Sasha BernatskyPMID: 31352006 DOI: 10.1016/j.jclinepi.2019.07.014

Abstract

The aim of the study was to quantify the risk of major congenital malformations (MCM) associated with first-trimester exposure to antiemetics.Using the Quebec Pregnancy Cohort (1998-2015), first-trimester doxylamine-pyridoxine, metoclopramide, and ondansetron exposures were assessed for their association with MCM. Generalized estimating equations were used to estimate odds ratios (OR), adjusting for potential confounders (aOR).

Within 17 years of follow-up, the prevalence of antiemetic use during pregnancy increased by 76%. Within our cohort, 45,623 pregnancies were exposed to doxylamine-pyridoxine, 958 to metoclopramide, and 31 to ondansetron. Doxylamine-pyridoxine and metoclopramide use were associated with an increased risk of overall MCM (aOR 1.07, 95% confidence interval [CI]: 1.03-1.11; 3,945 exposed cases) and (aOR 1.27, 95% CI: 1.03-1.57; 105 exposed cases), respectively. Doxylamine-pyridoxine exposure was associated with increased risks of spina bifida (aOR 1.87, 95% CI: 1.11-3.14; 23 exposed cases), nervous system (aOR 1.25, 95% CI: 1.06-1.47; 225 exposed cases), and musculoskeletal system defects (aOR 1.08, 95% CI: 1.02-1.14; 1,735 exposed cases). Metoclopramide exposure was associated with an increased risk of genital organ defects (aOR 2.26, 95% CI: 1.14-4.48; 10 exposed cases). No statistically significant association was found between ondansetron exposure and the risk of overall MCM.

First-trimester doxylamine-pyridoxine and metoclopramide exposure was associated with a significantly increased risk of overall and specific MCM.